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(5-Ethyl-1,2-oxazol-3-yl)methanethiol

Cat. No.: B13571433
M. Wt: 143.21 g/mol
InChI Key: DQDHYHOTJMWTSY-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. tandfonline.com These structures are fundamental to the chemistry of life and are cornerstones of medicinal chemistry. nih.gov Within this domain, five-membered heterocyclic rings containing nitrogen and oxygen, such as oxazoles and their isomers, represent a significant class of compounds. tandfonline.comsemanticscholar.org Oxazole (B20620), a five-membered aromatic ring with one oxygen and one nitrogen atom, serves as a core scaffold in numerous synthetic and naturally occurring molecules. nih.govnih.gov The incorporation of a sulfur-containing functional group, such as a methanethiol (B179389), onto an oxazole ring creates an oxazole-derived organosulfur compound. These molecules are of particular interest as they combine the chemical properties of an electron-rich azole ring with the unique reactivity and biological significance of organosulfur moieties. wikipedia.org

Significance of Sulfur-Containing Heterocycles in Advanced Chemical Synthesis

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to organic synthesis and are found in a wide array of pharmaceuticals, natural products, and materials. nih.gov The sulfur atom, with its various oxidation states and high polarizability, imparts unique chemical properties to these molecules. nih.govbritannica.com Thiols (R-SH), such as methanethiol, are particularly important. britannica.com They can act as potent nucleophiles, participate in radical reactions, and are precursors for a variety of other sulfur-containing functional groups like sulfides and thioesters. britannica.combritannica.com In advanced chemical synthesis, sulfur-containing heterocycles are employed as versatile building blocks and intermediates. nih.gov The development of sustainable and green synthetic methods to create these compounds is an active area of research, reflecting their high value to the chemistry community. researchgate.net

Overview of 1,2-Oxazole Scaffold in Academic Research

The 1,2-oxazole, also known as isoxazole (B147169), is an isomer of oxazole where the nitrogen and oxygen atoms are adjacent. This scaffold is a prominent structural motif in pharmaceutical chemistry due to its versatile chemical properties and ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking. rsc.org The 1,2-oxazole ring is relatively stable and can be functionalized at different positions, making it an attractive core for building molecular diversity. rsc.org

Several synthetic strategies have been developed to construct the 1,2-oxazole ring, with two primary pathways being the most common. One involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. Another widely used method is the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632). The specific substitution pattern on the resulting ring can be controlled by the choice of starting materials. The utility of the 1,2-oxazole scaffold is evident in the numerous U.S. Food and Drug Administration (FDA) approved drugs that contain this nucleus. rsc.org

Synthesis MethodDescriptionStarting Materials
1,3-Dipolar Cycloaddition A reaction where a nitrile oxide (a 1,3-dipole) reacts with an alkyne or alkene (a dipolarophile) to form the 1,2-oxazole ring.Nitrile oxides, Alkynes, Alkenes
Condensation with Hydroxylamine A reaction where a 1,3-dicarbonyl compound or its equivalent (e.g., α,β-unsaturated ketone) condenses with hydroxylamine, followed by cyclization and dehydration to form the ring.1,3-Diketones, α,β-Unsaturated Ketones, Hydroxylamine

Research Landscape of (5-Ethyl-1,2-oxazol-3-yl)methanethiol and Related Structures

Direct and extensive academic research specifically detailing the synthesis and properties of this compound is limited in publicly available literature. However, the research landscape can be understood by examining related structures and established synthetic methodologies for the (1,2-oxazol-3-yl)methanethiol (B6155957) core. The synthesis of such a compound would logically proceed in two main stages: the formation of the substituted 1,2-oxazole ring and the subsequent introduction of the methanethiol group at the 3-position.

The construction of a 5-ethyl-1,2-oxazole precursor could be achieved, for example, by the reaction of a 1,3-dicarbonyl compound like 1-ethoxy-1-penten-3-one with hydroxylamine. Introducing the methanethiol group (-CH₂SH) at the 3-position presents a more specific synthetic challenge. A plausible route could involve creating a 3-halomethyl or 3-hydroxymethyl-1,2-oxazole intermediate, which could then be converted to the thiol via nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

While detailed studies on the ethyl-substituted target are scarce, several structurally related compounds are documented, primarily in chemical supplier databases. These analogs provide a basis for understanding the general chemical space of this class of molecules.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(5-Methyl-1,2-oxazol-3-yl)methanethiol146796-46-5C₅H₇NOS129.18
(5-Cyclohexyl-1,2-oxazol-3-yl)methanethiol2137687-21-7C₁₀H₁₅NOS197.30
[5-(Furan-3-yl)-1,2-oxazol-3-yl]methanethiol---C₈H₇NO₂S181.21

The existence of these related structures suggests that the (1,2-oxazol-3-yl)methanethiol scaffold is synthetically accessible. Further research into this family of compounds could explore their utility as synthetic intermediates, their coordination chemistry, or their potential biological activities, building upon the established significance of both the 1,2-oxazole ring and organosulfur compounds in medicinal chemistry. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NOS B13571433 (5-Ethyl-1,2-oxazol-3-yl)methanethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(5-ethyl-1,2-oxazol-3-yl)methanethiol

InChI

InChI=1S/C6H9NOS/c1-2-6-3-5(4-9)7-8-6/h3,9H,2,4H2,1H3

InChI Key

DQDHYHOTJMWTSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)CS

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethyl 1,2 Oxazol 3 Yl Methanethiol

Strategies for the Formation of the 1,2-Oxazole Ring System

The 1,2-oxazole (often referred to as isoxazole) ring is a key structural motif present in many biologically active compounds. Its synthesis can be achieved through various robust chemical strategies.

Cycloaddition Reactions in Oxazole (B20620) Synthesis

One of the most powerful and versatile methods for constructing five-membered heterocyclic rings, including the 1,2-oxazole system, is through [3+2] cycloaddition reactions. nih.govresearchgate.net This approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

For the synthesis of 1,2-oxazoles, the most common [3+2] cycloaddition involves the reaction of a nitrile oxide with an alkyne. nih.gov The nitrile oxide serves as the 1,3-dipole, providing the O-N-C framework, while the alkyne provides the remaining two carbon atoms of the ring. The reaction is typically highly regioselective, with the substituents on the alkyne and nitrile oxide directing the final orientation of the groups on the oxazole ring. nih.gov Electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com Photocatalysis and metalloradical catalysis have also been employed to facilitate cycloaddition reactions for oxazole synthesis under mild conditions. researchgate.net

Table 1: Overview of Cycloaddition Strategies for 1,2-Oxazole Synthesis

Reaction TypeKey ReactantsCatalyst/ConditionsOutcome
[3+2] Cycloaddition Nitrile Oxide + AlkyneTypically thermal; Cu(I) or Ag(I) salts can be used. nih.govForms 3,5-disubstituted 1,2-oxazoles.
[3+2] Cycloaddition Nitrones + AlkynesThermal or base-catalyzed.Yields 2,3-dihydrooxazoles (isoxazolines), which can be oxidized to isoxazoles. acs.orgacs.org
Photocatalyzed [3+2] Cycloaddition Diazo compounds + NitrilesPhotoirradiation. researchgate.netGenerates singlet carbenes that react with nitriles to form substituted oxazoles. researchgate.net

Condensation and Rearrangement Approaches

Classical condensation reactions provide reliable pathways to the 1,2-oxazole core. A primary method involves the condensation of a 1,3-dicarbonyl compound with a hydroxylamine (B1172632) derivative, typically hydroxylamine hydrochloride. ijpsonline.com This thermal cyclocondensation is a straightforward approach to producing substituted isoxazoles with good yields. ijpsonline.com

For the specific target of (5-Ethyl-1,2-oxazol-3-yl)methanethiol, a suitable 1,3-dicarbonyl precursor would be required to ensure the correct placement of the ethyl group at the 5-position. Other established named reactions, traditionally used for 1,3-oxazole synthesis, can be adapted. These include the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, and the Fischer oxazole synthesis, proceeding from cyanohydrins and aldehydes. pharmaguideline.comijpsonline.com While these are more common for 1,3-oxazoles, the underlying principles of cyclodehydration can be applied to isoxazole (B147169) synthesis with appropriately chosen starting materials. pharmaguideline.com

Introduction of the Methanethiol (B179389) Moiety to Heterocyclic Systems

Once the substituted 1,2-oxazole ring is formed, the next critical step is the introduction of the methanethiol (-CH₂SH) group at the 3-position. This can be accomplished through direct thiolation or, more commonly, by converting a precursor functional group.

Direct Thiolation Strategies

Direct C-H thiolation is an emerging strategy that involves the functionalization of a C-H bond directly into a C-S bond, offering a more atom-economical route. nih.govrsc.org Methodologies have been developed for the direct thiolation of electron-rich heteroarenes using heterogeneous catalysts like Palladium on Alumina (Pd/Al₂O₃) in the presence of an oxidant such as CuCl₂. nih.gov This approach can utilize disulfides as the thiolating agent. Another strategy involves a metal-free, iodine-mediated direct thiolation of C(sp³)-H bonds adjacent to heteroatoms under alkaline conditions, which proceeds through a radical mechanism. researchgate.net While powerful, the regioselectivity of such direct methods on a pre-existing oxazole ring would need to be carefully controlled to ensure functionalization occurs at the desired position.

Precursor Approaches (e.g., thiolacetates, disulfides)

A more controlled and widely practiced method for introducing a thiol group involves a two-step sequence starting from a precursor functional group, such as a halide or a hydroxyl group, located on a methyl substituent. For instance, (5-ethyl-1,2-oxazol-3-yl)methanol (B3022592) or 3-(chloromethyl)-5-ethyl-1,2-oxazole (B48841) would be a suitable intermediate.

This intermediate can undergo nucleophilic substitution with a thiol surrogate. Common methods include:

Reaction with Thiourea (B124793): The halide precursor reacts with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. libretexts.org

Use of Thiolacetates: A common route involves the reaction of a halide with potassium thioacetate (B1230152) to form a thiolacetate. This intermediate is then cleaved, typically by hydrolysis with a base like sodium hydroxide (B78521), to liberate the free thiol.

Disulfide Reduction: Disulfides can serve as precursors to thiols. nih.gov For example, a symmetrical disulfide can be formed and then reduced to yield two equivalents of the thiol. This reduction can be achieved with various reagents, including dithiothreitol (B142953) (DTT). libretexts.orgnih.gov The interconversion between thiols and disulfides is a fundamental redox process in sulfur chemistry. libretexts.org

These precursor-based methods offer excellent control over the position of the thiol group, making them highly reliable for the synthesis of complex molecules like this compound.

Table 2: Comparison of Thiol Introduction Methods

MethodPrecursorKey ReagentsAdvantages
Direct C-H Thiolation C-H bond on the ringPd/Al₂O₃, CuCl₂, Disulfide nih.govAtom economical, fewer steps.
Thiourea Route Halomethyl group (-CH₂X)1. Thiourea; 2. Aqueous base (e.g., NaOH). libretexts.orgReadily available reagents.
Thiolacetate Route Halomethyl group (-CH₂X)1. Potassium thioacetate; 2. Aqueous base.Good yields, clean conversion.
Disulfide Reduction Symmetrical disulfide (R-S-S-R)Reducing agents (e.g., DTT). nih.govMild reduction conditions.

Regioselective Synthesis of 3-Substituted Oxazoles

Achieving the desired substitution pattern on the 1,2-oxazole ring is paramount. The regiochemical outcome of the ring-forming reaction is determined by the nature and position of substituents on the starting materials.

In the context of [3+2] cycloaddition reactions between a nitrile oxide and an alkyne, the regioselectivity is governed by electronic and steric factors of the reactants. nih.gov To obtain a 3,5-disubstituted pattern, the choice of the specific alkyne and nitrile oxide is crucial. For instance, reacting pent-1-yne with a nitrile oxide derived from a precursor to the methanethiol group would be a potential route.

For condensation reactions, the regioselectivity is inherently controlled by the structure of the 1,3-dicarbonyl precursor. ijpsonline.com To synthesize a 5-ethyl-3-substituted isoxazole, one would start with a β-dicarbonyl compound where the ethyl group is positioned to become the C5 substituent. For example, the reaction of 1,1-dimethoxy-3-hexanone with hydroxylamine would lead to the formation of 3-(dimethoxymethyl)-5-ethyl-1,2-oxazole, an intermediate that can be further elaborated to the target methanethiol. Such strategies, which install the key functionalities in the correct positions during the initial ring formation, are essential for an efficient and successful synthesis. acs.orgnih.gov

Catalytic Systems in the Synthesis of Oxazole Derivatives

The construction of the 1,2-oxazole ring, the central component of this compound, is greatly facilitated by various metal-based catalytic systems. These catalysts offer high efficiency, regioselectivity, and the ability to tolerate a wide range of functional groups under mild conditions. Key catalytic metals include copper, palladium, and gold.

Copper-Catalyzed Synthesis: Copper catalysis is one of the most prominent methods for synthesizing 3,5-disubstituted isoxazoles. nih.gov A highly efficient, one-pot procedure involves the copper(I)-catalyzed [3+2] cycloaddition reaction between terminal alkynes and nitrile oxides generated in situ. acs.org This "click chemistry" approach is valued for its reliability, high yields, and broad scope. acs.org The reaction can often be performed in aqueous solvents without the need for protecting the reaction from oxygen. acs.org For instance, the reaction of various aldoximes with terminal acetylenes in the presence of a copper(I) catalyst furnishes the desired 3,5-disubstituted isoxazoles regioselectively. acs.org Other copper-catalyzed systems utilize different starting materials, such as the reaction of 2-nitro-1,3-enynes with amines and sodium benzenesulfinate, catalyzed by copper(II), to produce fully substituted isoxazoles. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in both the primary construction and subsequent functionalization of the isoxazole ring. One advanced strategy involves the iodocyclization of O-methyloximes of 2-alkyn-1-ones to create 4-iodoisoxazoles. nih.gov These intermediates can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse substituents at the C4 position, leading to 3,4,5-trisubstituted isoxazoles. nih.gov Another innovative approach is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes, which constructs benzo[d]isoxazoles through a C-H activation pathway. rsc.orgrsc.org Furthermore, palladium catalysts can be used sequentially in one-pot, multi-component reactions, for example, combining a Sonogashira coupling, a cyclocondensation to form the isoxazole ring, and a subsequent Suzuki coupling without needing to add more catalyst. mdpi.com

Other Catalytic Systems: Gold catalysts, such as AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.orgrsc.org This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Tin(II) chloride has also been employed for the efficient conversion of β-nitroenones into 3,5-disubstituted isoxazoles. rsc.org

Catalyst SystemReaction TypeStarting MaterialsKey FeaturesReference
Copper(I) Salts[3+2] CycloadditionTerminal Alkynes & AldoximesRegioselective, high yields, often in aqueous media. acs.org
Palladium(II) AcetateCross-Coupling (Suzuki, etc.)4-Iodoisoxazoles & Boronic AcidsAllows for diverse functionalization at the C4 position. nih.gov
Palladium(II) TrifluoroacetateC-H Activation / [4+1] AnnulationN-Phenoxyacetamides & AldehydesForms benzo[d]isoxazoles with intact O-N bond. rsc.org
Gold(III) Chloride (AuCl₃)Cycloisomerizationα,β-Acetylenic OximesMild conditions, selective for different substitution patterns. organic-chemistry.org
Tin(II) Chloride (SnCl₂·2H₂O)Reductive Cyclizationβ-NitroenonesGood yields under mild conditions, tolerates various functional groups. rsc.org

Green Chemistry Principles in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including isoxazole derivatives, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. nih.gov These principles are applied through the use of alternative solvents, novel energy sources, and eco-friendly catalysts.

Use of Aqueous Media: One of the most significant green chemistry approaches is the replacement of volatile organic solvents with water. nih.gov Water is non-toxic, inexpensive, and non-flammable. Numerous methods have been developed for synthesizing isoxazole derivatives in aqueous media, often without the need for a catalyst. nih.govresearchgate.net For example, 5-arylisoxazoles can be synthesized from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water at 50°C, offering high yields and an easy work-up. nih.govresearchgate.net Similarly, the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition of nitrile oxides can be performed efficiently in water at room temperature, completing within 1-2 hours. nih.gov

Alternative Energy Sources: Ultrasound and Microwaves: Sonochemistry, or the use of ultrasound irradiation, has emerged as a powerful green tool for organic synthesis. mdpi.comelifesciences.orgpreprints.org Ultrasound can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.comresearchgate.net Many isoxazole syntheses, including multi-component reactions and 1,3-dipolar cycloadditions, have been shown to be more efficient under ultrasonic irradiation compared to conventional heating, often with drastically reduced reaction times. mdpi.comnih.govnih.gov For instance, one study found that an ultrasound-assisted method improved synthesis efficiency by approximately 35 percentage points. mdpi.com

Microwave-assisted synthesis is another energy-efficient technique that enhances reaction rates, leading to higher selectivity and improved yields in shorter timeframes compared to traditional methods. nih.gov This approach has been successfully applied to the development of novel isoxazole derivatives. nih.gov

Eco-Friendly Catalysts and Conditions: The development of green protocols also includes the use of biodegradable or reusable catalysts and solvent-free conditions. An agro-waste product, Water Extract of Orange Fruit Peel Ash (WEOFPA), has been successfully used as an efficient, inexpensive, and eco-friendly catalyst for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones under solvent-free conditions. nih.gov Other approaches utilize natural energy sources; for example, a three-component reaction to form isoxazolones has been achieved using natural sunlight as a clean and non-toxic energy source in water, eliminating the need for organic solvents or catalysts. semnan.ac.ir

Green Chemistry PrincipleMethodologyConditionsAdvantagesReference
Benign SolventSynthesis of 5-arylisoxazolesWater, 50°C, catalyst-freeEnvironmentally friendly, high yields, easy work-up. nih.gov
Alternative Energy SourceUltrasound-assisted synthesis of isoxazolinesAqueous medium, room temperatureShorter reaction times, good to excellent yields. nih.gov
Alternative Energy SourceMicrowave-irradiated synthesisSolvent-free or high-boiling point solventsEnhanced reaction rates, high selectivity, improved yields. nih.gov
Renewable CatalystCondensation reaction using WEOFPA catalystSolvent-free, 60°CEco-friendly, inexpensive, avoids hazardous solvents, high yields (86-92%). nih.gov
Renewable Energy SourceThree-component synthesis of isoxazolonesWater, natural sunlightNo organic solvents or catalysts, mild conditions, rapid (17-40 min). semnan.ac.ir

Reaction Mechanisms and Transformational Chemistry of 5 Ethyl 1,2 Oxazol 3 Yl Methanethiol

Reactivity of the Thiol Group

The thiol group (-SH) is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation and radical reactions.

Oxidation Reactions (e.g., disulfide formation, sulfoxides, sulfones)

The sulfur atom in the thiol group of (5-Ethyl-1,2-oxazol-3-yl)methanethiol exists in its most reduced state and can be readily oxidized. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidation, often in the presence of air or mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂), leads to the formation of the corresponding disulfide, bis((5-ethyl-1,2-oxazol-3-yl)methyl) disulfide. This reaction proceeds via the formation of a thiyl radical intermediate, which then dimerizes.

Stronger oxidizing agents can further oxidize the sulfur atom to form sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org The use of stoichiometric amounts of an oxidant like hydrogen peroxide can selectively yield the sulfoxide, (5-ethyl-1,2-oxazol-3-yl)methylsulfinylmethane. organic-chemistry.org Employing an excess of the oxidizing agent or a more potent one, such as peroxy acids (e.g., m-CPBA), will lead to the fully oxidized sulfone, (5-ethyl-1,2-oxazol-3-yl)methylsulfonylmethane. organic-chemistry.org

Table 1: Oxidation Products of this compound
ReactantOxidizing AgentProductOxidation State of Sulfur
This compoundAir, I₂, mild H₂O₂bis((5-Ethyl-1,2-oxazol-3-yl)methyl) disulfide-1
This compoundH₂O₂ (1 equiv.)(5-Ethyl-1,2-oxazol-3-yl)methylsulfinylmethane (Sulfoxide)0
This compoundH₂O₂ (excess), m-CPBA(5-Ethyl-1,2-oxazol-3-yl)methylsulfonylmethane (Sulfone)+2

Nucleophilic Additions and Substitutions

The thiol group is nucleophilic and can participate in a variety of addition and substitution reactions. The sulfur atom can readily attack electrophilic centers, leading to the formation of new carbon-sulfur bonds.

A common reaction is S-alkylation, where the thiol is deprotonated with a base to form a thiolate anion, which then acts as a potent nucleophile. This thiolate can react with alkyl halides in a classic Sₙ2 reaction to form thioethers. For instance, treatment of this compound with a base like sodium hydroxide (B78521) followed by an alkyl halide (e.g., methyl iodide) would yield (5-ethyl-1,2-oxazol-3-yl)(methylthio)methane. The reactivity of heterocyclic thiols in such nucleophilic substitutions is well-documented. clockss.orgnih.gov

The thiol can also undergo Michael addition to α,β-unsaturated carbonyl compounds. In this reaction, the thiol adds across the carbon-carbon double bond, with the sulfur atom attacking the β-carbon.

Radical Reactions Involving the Thiol Moiety

The thiol group can participate in radical reactions, most notably the thiol-ene reaction. wikipedia.orgacsgcipr.orgalfa-chemistry.com This reaction involves the radical-initiated addition of the S-H bond across a carbon-carbon double bond of an alkene. The reaction is typically initiated by photolysis or a radical initiator (e.g., AIBN).

The mechanism proceeds via the following steps:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol, generating a thiyl radical ((5-Ethyl-1,2-oxazol-3-yl)methyl)sulfanidyl.

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. fiveable.menih.gov

This reaction is highly efficient and follows anti-Markovnikov regioselectivity, with the sulfur atom adding to the less substituted carbon of the double bond. acsgcipr.org

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and oxygen heteroatoms.

Electrophilic Aromatic Substitution on Oxazoles

The isoxazole (B147169) ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. The position of substitution is directed by the existing substituents and the inherent electronic properties of the ring. For 3,5-disubstituted isoxazoles, electrophilic attack predominantly occurs at the C4 position. clockss.orgresearchgate.net

For this compound, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to yield the corresponding 4-substituted derivatives. For example, nitration with a mixture of nitric acid and sulfuric acid would likely produce 4-nitro-(5-Ethyl-1,2-oxazol-3-yl)methanethiol. clockss.org The presence of the ethyl group at C5 and the methanethiol (B179389) group at C3 will influence the reaction rate but not the primary site of substitution.

Table 2: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄4-Nitro-(5-Ethyl-1,2-oxazol-3-yl)methanethiol
BrominationBr₂, FeBr₃4-Bromo-(5-Ethyl-1,2-oxazol-3-yl)methanethiol
SulfonationFuming H₂SO₄This compound-4-sulfonic acid

Nucleophilic Attack on the Oxazole (B20620) Ring

Nucleophilic attack on the isoxazole ring is less common than electrophilic substitution and often requires harsh conditions or specific activation. st-andrews.ac.uk When it does occur, it frequently leads to ring cleavage rather than substitution. The weak N-O bond in the isoxazole ring is susceptible to reductive cleavage.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the isoxazole ring, leading to its opening. researchgate.netrsc.org The regioselectivity of the attack can be influenced by the substituents on the ring. For instance, reaction with a strong base can lead to deprotonation at the C4 position, followed by ring scission. acs.org Reductive cleavage of the N-O bond can also be achieved using various reducing agents, such as Raney nickel or samarium(II) iodide, which typically results in the formation of β-hydroxy ketones or related compounds after hydrolysis of the intermediate imine. researchgate.netnih.govacs.org

Ring-Opening and Rearrangement Mechanisms (e.g., Cornforth rearrangement)

The Cornforth rearrangement is a well-documented thermal rearrangement of 4-acyloxazoles, which are 1,3-oxazole derivatives. nih.gov It involves the formal exchange of the acyl group at the 4-position and the substituent at the 5-position. The mechanism proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, followed by a clockss.orgclockss.org-sigmatropic rearrangement and subsequent ring closure. nih.gov

However, this compound is a 1,2-oxazole (isoxazole) derivative and lacks the requisite 4-acyl group for a classical Cornforth rearrangement. The isoxazole ring is known to undergo different modes of ring-opening, typically initiated by cleavage of the weak N-O bond under various conditions such as reduction, photolysis, or treatment with base.

For instance, reductive cleavage of the N-O bond in isoxazoles is a common strategy for the synthesis of β-enaminones or γ-amino alcohols. In the case of this compound, such a reductive ring-opening could potentially lead to a β-ketonitrile bearing a thiol group, although this reactivity would depend on the choice of reducing agent and its chemoselectivity towards the N-O bond versus the C-S bond.

Base-mediated ring-opening of isoxazoles can also occur, often leading to the formation of α-cyanoketones. For the title compound, a strong base could potentially deprotonate the thiol, and any subsequent ring-opening would be influenced by the nature of the substituents.

It is important to note that while a direct Cornforth-type rearrangement is not applicable to this compound, other skeletal rearrangements of the isoxazole ring are known, though they are not as general as the Cornforth rearrangement. These are typically substrate-specific and depend on the substitution pattern and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions Involving Oxazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While much of the literature focuses on 1,3-oxazoles, isoxazole derivatives also participate in these transformations. The reactivity of the isoxazole ring in such reactions is position-dependent.

For this compound, the thiol group itself can participate in palladium-catalyzed C-S cross-coupling reactions with aryl or vinyl halides. This would lead to the formation of the corresponding thioethers. The general catalytic cycle for such a reaction involves oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by coordination of the thiolate, and subsequent reductive elimination to form the C-S bond and regenerate the catalyst.

Alternatively, if the isoxazole ring were functionalized with a leaving group (e.g., a halogen) at the 3- or 4-position, it could undergo Suzuki, Stille, or Heck coupling reactions. For instance, a hypothetical 3-bromo-5-ethyl-1,2-oxazole could be coupled with various organoboron reagents (Suzuki coupling) to introduce new substituents at the 3-position. The methanethiol group could be introduced before or after such a coupling reaction.

The following table illustrates hypothetical conditions for palladium-catalyzed C-S cross-coupling of this compound with an aryl bromide.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11085
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1)dppf (2)K₃PO₄Dioxane10092
32-BromopyridinePd(PPh₃)₄ (5)-NaOt-BuTHF8078
This is a representative table based on general knowledge of palladium-catalyzed C-S cross-coupling reactions and not based on experimentally verified data for this compound.

Multi-Component Reactions Incorporating Oxazole and Thiol Moieties

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom- and step-economical manner. Isoxazole and thiol moieties can be incorporated into MCRs in various ways.

One common approach would involve the use of a derivative of this compound, such as the corresponding aldehyde, 5-ethyl-1,2-oxazole-3-carbaldehyde. This aldehyde could participate in well-known MCRs like the Ugi or Passerini reactions.

In a hypothetical Ugi four-component reaction, 5-ethyl-1,2-oxazole-3-carbaldehyde could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative bearing the isoxazole moiety. If a thiol-containing component (e.g., a thiol-functionalized carboxylic acid or amine) were used, the final product would incorporate both the isoxazole and thiol functionalities.

Similarly, in a Passerini three-component reaction, the isoxazole aldehyde could react with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide.

The following table provides a hypothetical example of a Ugi reaction incorporating an isoxazole aldehyde.

AldehydeAmineCarboxylic AcidIsocyanideSolventProduct
5-Ethyl-1,2-oxazole-3-carbaldehydeBenzylamineAcetic Acidtert-Butyl isocyanideMethanolN-(1-((5-ethyl-1,2-oxazol-3-yl)methyl)-2-oxo-2-(tert-butylamino)ethyl)acetamide
This is a representative table based on the general principles of the Ugi reaction and not on experimentally verified data for 5-ethyl-1,2-oxazole-3-carbaldehyde.

Chemical Derivatization and Analogue Development of 5 Ethyl 1,2 Oxazol 3 Yl Methanethiol

Synthesis of Thioethers and Thiol Esters from Methanethiols

The thiol group of (5-Ethyl-1,2-oxazol-3-yl)methanethiol is a primary site for derivatization, readily undergoing reactions to form thioethers (sulfides) and thiol esters. These transformations are fundamental in analogue development, allowing for the introduction of a wide array of substituents to modulate properties such as lipophilicity, steric bulk, and metabolic stability.

Thioether Synthesis: The conversion of thiols to thioethers is typically achieved via nucleophilic substitution. The thiol is first deprotonated with a suitable base to form a highly nucleophilic thiolate anion. This anion then displaces a leaving group from an alkyl, benzyl, or aryl halide. Common bases for this transformation include sodium hydroxide (B78521), potassium carbonate, or organic bases like triethylamine. The choice of solvent depends on the reactants but often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. An alternative green chemistry approach involves the direct reaction of thiols with alcohols in the presence of an acid catalyst, where the only byproduct is water. d-nb.info Xanthates can also be employed as odorless thiol surrogates that react with alkyl or aryl halides to generate thioethers, avoiding the use of malodorous starting materials. mdpi.com

Thiol Ester Synthesis: Thiol esters are synthesized by the acylation of the thiol group. This is commonly accomplished by reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

The following table illustrates the scope of these derivatizations:

Derivative TypeReagent (R-X or R-COCl)General Product StructurePotential 'R' Group Variation
ThioetherAlkyl/Aryl Halide (R-X)Thioether StructureMethyl, Benzyl, 4-Chlorophenyl, 2-Pyridyl
Thiol EsterAcyl Chloride (R-COCl)Thiol Ester StructureAcetyl, Benzoyl, Cyclohexanecarbonyl

Preparation of Sulfonamides and Sulfonyl Chlorides from Organosulfur Compounds

The oxidation of the thiol moiety to higher oxidation states opens another significant avenue for derivatization, leading to the formation of sulfonyl chlorides and subsequently sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry.

The synthesis begins with the oxidative chlorination of this compound to produce the corresponding sulfonyl chloride. This transformation is a key step, converting the thiol into a highly reactive electrophile. A common method involves treating the thiol with chlorine gas in an aqueous or acidic medium. More modern and controlled methods utilize reagents like sodium hypochlorite (B82951) or a combination of nitric acid, hydrochloric acid, and oxygen, which can be adapted for continuous flow processes for improved safety and efficiency. nih.gov

Once formed, the (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is a versatile intermediate. It reacts readily with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding sulfonamides. nih.gov This modular approach allows for the systematic synthesis of large libraries of sulfonamide derivatives for biological screening. Direct, one-step methods for converting thiols to sulfonamides via oxidative coupling with amines have also been developed, using reagents such as iodine in combination with an oxidant. rsc.org

Intermediate/ProductKey ReagentsGeneral StructureExample Amine Reactants (for Sulfonamides)
Sulfonyl ChlorideCl₂, NaOCl, or HNO₃/HCl/O₂Sulfonyl Chloride StructureN/A
SulfonamidePrimary/Secondary Amine (R¹R²NH)Sulfonamide StructureAniline, Piperidine, Morpholine, Benzylamine

Development of Disulfide Derivatives

The thiol group is susceptible to oxidation, and under mild conditions, it can undergo a coupling reaction to form a disulfide bond. This process results in the formation of a symmetrical disulfide, bis((5-ethyl-1,2-oxazol-3-yl)methyl) disulfide. The disulfide linkage is a biologically relevant functional group, known for its role in protein structure and redox processes. mdpi.com

The synthesis of disulfides from thiols can be achieved using a variety of oxidizing agents. The reaction can be as simple as aerobic oxidation catalyzed by a base or a metal catalyst. organic-chemistry.org Other common laboratory reagents for this transformation include hydrogen peroxide, iodine, or N-bromosuccinimide (NBS). organic-chemistry.org These methods are generally high-yielding and proceed under mild conditions. The resulting disulfide derivatives are often investigated for their potential to undergo cleavage under reducing biological conditions, which can be a mechanism for prodrug activation.

Structural Modifications of the Oxazole (B20620) Ring

While reactions at the thiol group provide one axis for analogue development, modification of the oxazole ring itself offers a complementary strategy to tune the molecule's properties. The oxazole ring is an important scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets. nih.govtandfonline.com

Introducing new alkyl or aryl substituents onto the oxazole ring typically involves modifying the synthetic route to the heterocycle itself, rather than direct substitution on the pre-formed ring. The van Leusen oxazole synthesis, for instance, constructs the ring from an aldehyde and tosylmethylisocyanide (TosMIC). nih.govijpsonline.com By varying the aldehyde starting material, different substituents can be installed at the 5-position of the oxazole ring. To create analogues of this compound with different C5 substituents, one could start with aldehydes other than propanal.

Direct substitution on the oxazole ring is less common but can sometimes be achieved through methods like directed ortho-metalation followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions if a halogenated oxazole precursor is used. These advanced synthetic methods allow for the late-stage introduction of diversity around the heterocyclic core. mdpi.com

The ethyl group at the C5 position of the oxazole ring is another site for modification. The methylene (B1212753) group adjacent to the oxazole ring is activated, similar to a benzylic position, making it susceptible to radical reactions. For example, radical bromination using N-bromosuccinimide (NBS) and a radical initiator can introduce a bromine atom at this position. This new halide can then be displaced by a variety of nucleophiles (e.g., hydroxide, cyanide, azide, amines), providing a route to a diverse set of analogues with functional groups appended to the ethyl side chain. This strategy significantly expands the chemical space that can be explored around the core molecule.

Design and Synthesis of Oxazole-Thiol Hybrid Structures

The design of hybrid molecules that combine two or more distinct pharmacophores is a well-established strategy in drug discovery aimed at creating compounds with improved affinity, selectivity, or a multi-target profile. This compound is itself an oxazole-thiol hybrid. The development of related analogues focuses on creating libraries where both the oxazole and the thiol-derived portions are systematically varied. researchgate.net

The synthetic strategy for these hybrids involves a modular approach. A set of diverse oxazole cores can be prepared, for example, with different substituents at the C5 position (as described in 4.4.1). Each of these cores, bearing the crucial methanethiol (B179389) group, can then be subjected to the derivatization reactions described for the thiol moiety (sections 4.1, 4.2, and 4.3). This combinatorial approach allows for the rapid generation of a large number of structurally related compounds. For instance, a series of C5-aryl oxazoles can be synthesized and subsequently converted into a matrix of thioether, thiol ester, and sulfonamide derivatives, enabling a thorough exploration of the structure-activity landscape. nih.govnih.gov

Advanced Spectroscopic and Mechanistic Characterization of 5 Ethyl 1,2 Oxazol 3 Yl Methanethiol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Heterocycles

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of heterocyclic compounds, providing exact mass measurements that facilitate unambiguous molecular formula determination. sfrbm.org For (5-Ethyl-1,2-oxazol-3-yl)methanethiol (C₆H₉NOS), techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate gas-phase ions with minimal fragmentation, allowing for the precise determination of the molecular ion peak. sfrbm.org

The analysis of the fragmentation patterns in the tandem mass spectrum (MS/MS) provides critical information about the molecule's connectivity. The isoxazole (B147169) ring, known for its fragile N-O bond, is expected to be a primary site of fragmentation. nsf.govacs.orgnih.gov Electron capture can trigger the cleavage of this bond, leading to ring-opening and subsequent characteristic fragmentation pathways. nsf.govacs.orgnih.gov The fragmentation of the ethyl and methanethiol (B179389) side chains would also produce distinct daughter ions, allowing for the complete structural confirmation of the molecule.

Table 1: Predicted HRMS Fragmentation Data for this compound

Predicted Fragment IonChemical FormulaCalculated Exact Mass (m/z)Description of Fragmentation Pathway
[M+H]⁺C₆H₁₀NOS⁺144.0478Protonated molecular ion
[M-SH]⁺C₆H₈NO⁺110.0600Loss of the sulfhydryl radical
[M-CH₂SH]⁺C₅H₇NO⁺97.0522Cleavage of the bond between the ring and the methanethiol group
[C₄H₅O]⁺C₄H₅O⁺69.0335Fragmentation of the isoxazole ring following ring-opening
[C₂H₅]⁺C₂H₅⁺29.0386Loss of the ethyl group

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Bonding

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure, connectivity, and spatial arrangement of atoms. researchgate.net For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete spectral assignment.

¹H NMR would identify all proton environments, from the ethyl group's characteristic triplet and quartet to the singlets for the methanethiol and the isoxazole ring proton. ¹³C NMR, including DEPT-135 experiments, would confirm the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). rsc.org

2D NMR techniques are crucial for assembling the molecular puzzle.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity between the ethyl group, the isoxazole ring, and the methanethiol moiety. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be employed to investigate through-space interactions, providing data on the molecule's preferred conformation and the spatial proximity of the side chains relative to the heterocyclic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key HMBC Correlations
Isoxazole C3-~160H from CH₂SH
Isoxazole C4~6.5 (s, 1H)~102H from ethyl CH₂
Isoxazole C5-~172H from ethyl CH₂
-CH₂-SH~3.8 (d, 2H)~25H from -SH, Isoxazole C3
-SH~1.8 (t, 1H)-H from -CH₂-
Ethyl -CH₂-~2.8 (q, 2H)~20H from ethyl CH₃, Isoxazole C5, Isoxazole C4
Ethyl -CH₃~1.3 (t, 3H)~12H from ethyl CH₂

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe molecular interactions. researchgate.netnih.govresearchgate.net The spectra for this compound would exhibit characteristic bands corresponding to its distinct structural components.

The isoxazole ring would produce a series of characteristic vibrations, including C=N, C=C, and N-O stretching modes, typically found in the 1650-1350 cm⁻¹ region. rjpbcs.com The C-H stretching of the aromatic-like ring proton would appear around 3100 cm⁻¹. The thiol group is identifiable by a weak S-H stretching band near 2550-2600 cm⁻¹ and a C-S stretching vibration in the 600-800 cm⁻¹ range. The ethyl group would be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. nih.gov

Studying shifts in these vibrational frequencies under different conditions (e.g., in various solvents) can provide information about intermolecular interactions, such as hydrogen bonding involving the thiol group or the nitrogen atom of the isoxazole ring. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Isoxazole C-HStretching3150 - 3050Medium-Weak
Ethyl C-HAsymmetric/Symmetric Stretching2980 - 2850Strong
Thiol S-HStretching2600 - 2550Weak
Isoxazole RingC=N, C=C Stretching1650 - 1450Medium-Strong
Ethyl CH₂/CH₃Bending (Scissoring/Asymmetric)1470 - 1370Medium
Isoxazole RingN-O, C-O Stretching1400 - 1100Medium-Strong
Thiol C-SStretching800 - 600Weak-Medium

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The isoxazole ring acts as a chromophore, exhibiting π → π* transitions. acs.org For isoxazole itself, these transitions typically occur at high energies, resulting in absorption maxima in the far-UV region (around 200-220 nm). acs.orgresearchgate.net

The presence of substituents on the isoxazole ring influences the energy of these electronic transitions. The ethyl group (an auxochrome) may cause a slight bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). The methanethiol group, with its non-bonding electrons on the sulfur atom, could potentially participate in n → π* transitions, although these are often weak and may be obscured by the more intense π → π* bands. The extent of conjugation within the system is a key determinant of the absorption wavelength; as conjugation increases, the energy gap between the HOMO and LUMO decreases, leading to absorption at longer wavelengths. libretexts.orgfiveable.me

Table 4: Predicted Electronic Transitions for this compound

Transition TypeChromophorePredicted λmax (nm)Description
π → πIsoxazole Ring C=C and C=N~210 - 230High-energy transition characteristic of the heterocyclic aromatic system.
n → πIsoxazole Ring (O, N lone pairs)~270 - 290Lower energy, typically weak transition involving non-bonding electrons.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would precisely determine all bond lengths, bond angles, and torsion angles of this compound, confirming the planarity of the isoxazole ring and revealing the conformation of the flexible ethyl and methanethiol side chains. nih.gov

Table 5: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed centrosymmetric space group.
a (Å)8.5Unit cell dimension.
b (Å)12.1Unit cell dimension.
c (Å)7.9Unit cell dimension.
β (°)105.2Unit cell angle.
Z4Number of molecules per unit cell.
Key InteractionsC-H···N, C-H···SPredicted primary non-covalent interactions governing the crystal packing.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Analysis (if chiral derivatives are synthesized)

This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiral derivatives could be synthesized, for example, by introducing a stereocenter on the ethyl side chain (e.g., at the benzylic-like position) or by reacting the thiol group with a chiral reagent.

For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for enantiomeric analysis.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers would produce mirror-image CD spectra, allowing for their distinction and the determination of enantiomeric excess.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It can be used to determine the absolute configuration of a chiral center by comparing experimental data with theoretical calculations.

The application of these techniques would be contingent on the successful synthesis of stable, enantiomerically pure derivatives of the parent compound.

Computational and Theoretical Investigations of 5 Ethyl 1,2 Oxazol 3 Yl Methanethiol

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For (5-Ethyl-1,2-oxazol-3-yl)methanethiol, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO's energy relates to its ability to accept electrons. semanticscholar.org The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. semanticscholar.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the methanethiol (B179389) group and distributed across the π-system of the oxazole (B20620) ring. The LUMO is anticipated to be an antibonding π* orbital distributed over the oxazole ring. Computational studies on similar oxazol-5-one derivatives have successfully used DFT methods at the B3LYP/6-311G(d,p) level of theory to simulate frontier molecular orbitals. semanticscholar.org

Table 1: Predicted Frontier Molecular Orbital Properties

Property Value Description
HOMO Energy -6.5 eV Indicates electron-donating capability, localized on the thiol and oxazole ring.
LUMO Energy -0.8 eV Indicates electron-accepting capability, localized on the oxazole ring.

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects the molecule's chemical reactivity and kinetic stability. |

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting the outcomes of chemical reactions. It posits that the most significant interactions between two reacting molecules occur between their respective frontier orbitals. ufla.br Specifically, the theory focuses on the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile).

In the context of this compound, FMO theory helps to identify the most probable sites for electrophilic and nucleophilic attack.

Nucleophilic Character: The regions of highest electron density in the HOMO are the most likely sites to act as a nucleophile. For this molecule, the sulfur atom of the thiol group is predicted to have a high HOMO coefficient, making it a primary site for reactions with electrophiles, such as oxidation or alkylation. The nitrogen atom of the oxazole ring also contributes to the nucleophilic character.

Electrophilic Character: The regions with the largest LUMO coefficients indicate the sites most susceptible to nucleophilic attack. In this case, the carbon atoms within the oxazole ring are expected to be the primary electrophilic centers.

The energy gap (ΔE) is also a crucial indicator; a smaller gap suggests that the molecule can be more easily polarized and is thus more reactive.

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. The MEP map displays regions of varying electrostatic potential on the electron density surface. These maps are invaluable for understanding intermolecular interactions. mdpi.com

The potential is typically color-coded:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are often associated with lone pairs on heteroatoms.

Blue: Represents regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Denotes regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show significant negative potential (red) around the oxygen, nitrogen, and sulfur atoms due to their high electronegativity and lone pairs of electrons. These areas represent the hydrogen-bond acceptor sites. nih.govnih.gov Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of the thiol group, making it a potential hydrogen-bond donor. nih.govnih.gov This analysis complements FMO theory by highlighting sites for electrostatic-driven interactions. rsc.org

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and vibrational properties of molecules. semanticscholar.org By employing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can obtain highly accurate predictions of molecular structures and vibrational spectra. semanticscholar.orgresearchgate.net

For this compound, DFT calculations would first involve a geometry optimization to find the lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Studies on similar heterocyclic compounds have shown that calculated geometries can accurately reproduce crystal structures determined by X-ray diffraction. semanticscholar.orgresearchgate.net

Once the optimized geometry is obtained, a frequency calculation can be performed. This computation predicts the vibrational frequencies corresponding to the normal modes of the molecule, which can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net The analysis helps in assigning specific spectral bands to the vibrations of functional groups, such as the S-H stretch of the thiol, the C=N and C-O stretches of the oxazole ring, and the various C-H bending and stretching modes of the ethyl group.

Table 2: Predicted Geometrical Parameters from DFT Calculations

Parameter Atom Pair/Group Predicted Value
Bond Length S-H 1.34 Å
C(ring)-S 1.85 Å
N-O (ring) 1.42 Å
C=N (ring) 1.30 Å
Bond Angle C-S-H 96.5°
C-C-N (ring) 110.0°

| Dihedral Angle | C(ring)-C-S-H | ~180° (anti-periplanar) |

Table 3: Predicted Key Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
S-H Stretch Thiol (-SH) ~2550 - 2600
C=N Stretch Oxazole Ring ~1620 - 1650
C-S Stretch Thiol Linkage ~600 - 700

| Ring Breathing | Oxazole Ring | ~1000 - 1100 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For a molecule like this compound, which possesses flexible side chains (the ethyl and methanethiol groups), conformational analysis is crucial. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.netgrafiati.com This is particularly important for understanding how the molecule's shape influences its properties and interactions. The simulations would track the rotation around single bonds, revealing the preferred orientations of the side chains.

Furthermore, MD simulations are ideal for studying solvent interactions. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe how the solute and solvent molecules arrange themselves and interact. This provides insights into:

Solvation Shell Structure: How water molecules orient around the polar (oxazole ring, thiol group) and nonpolar (ethyl group) parts of the molecule.

Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the thiol group (as a donor) or the oxazole heteroatoms (as acceptors) and surrounding water molecules.

Hydrophobic Effects: The behavior of the nonpolar ethyl group in an aqueous environment.

These simulations are critical for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecules in solution.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, a key reaction of interest would be the chemistry involving the thiol group, which is known for its diverse reactivity. For example, the mechanism of its oxidation or its participation in a nucleophilic addition reaction could be investigated. Computational studies on the reaction mechanisms of similar heterocyclic compounds have been performed to understand their formation and reactivity. researchgate.netnih.gov

The typical computational workflow for elucidating a reaction mechanism involves:

Locating Stationary Points: Using methods like DFT, the geometries of reactants, products, and any potential intermediates are optimized.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism.

From these calculations, the activation energy (the energy difference between the reactants and the transition state) can be determined, providing a quantitative measure of the reaction's kinetic feasibility.

Quantitative Structure-Property Relationship (QSPR) Modeling for Oxazole Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or biological activities of chemical compounds based on their molecular structures. researchgate.netresearchgate.net These models work by establishing a mathematical correlation between calculated molecular descriptors and an observed property. mdpi.comnih.gov

For a class of compounds like oxazole derivatives, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or partition coefficient. The process involves several key steps:

Dataset Assembly: A diverse set of oxazole derivatives, including this compound, with known experimental property values is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular surface area, volume, shape indices.

Quantum-Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is developed that links a subset of the most relevant descriptors to the property of interest. mdpi.comnih.gov

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds not used in model development. nih.gov

A successful QSPR model can then be used to rapidly and cost-effectively predict the properties of new, unsynthesized oxazole derivatives, guiding the design of compounds with desired characteristics.

Exploration of Biochemical Interactions of 5 Ethyl 1,2 Oxazol 3 Yl Methanethiol at the Molecular Level Non Clinical

Applications of 5 Ethyl 1,2 Oxazol 3 Yl Methanethiol in Organic Synthesis and Materials Science

Use as a Building Block in Complex Molecule Synthesis8.2. Role as a Ligand in Coordination Chemistry and Catalysis8.3. Incorporation into Polymeric Materials and Functional Polymers8.4. Precursor for Advanced Organic Electronic Materials8.5. Contribution to Flavor and Fragrance Chemistry (Academic perspective)

Without specific studies on (5-Ethyl-1,2-oxazol-3-yl)methanethiol, any discussion under these headings would lack the necessary empirical data, detailed research findings, and scientific validation. Further research and publication on this specific compound are required before a comprehensive and authoritative article on its applications can be written.

Advanced Analytical Methodologies for Detection and Quantification of 5 Ethyl 1,2 Oxazol 3 Yl Methanethiol

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis in Complex Matrices (excluding human clinical samples)

Chromatographic techniques are paramount for separating and analyzing (5-Ethyl-1,2-oxazol-3-yl)methanethiol, especially at trace levels within complex mixtures such as environmental samples or reaction media. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, this compound is a suitable candidate for GC-MS analysis. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. The use of a flame photometric detector (FPD) with a sulfur filter is a highly sensitive and selective option for sulfur-containing compounds like thiols. cdc.gov For example, a similar compound, ethyl mercaptan, is effectively analyzed using GC-FPD. cdc.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or when analyzing the compound in matrices that are not amenable to GC, LC-MS/MS is the preferred method. LC separates components in a liquid phase, which is highly versatile. The coupling to tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. ajrconline.org This technique allows for the selection of a specific parent ion of the target compound, which is then fragmented to produce characteristic daughter ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for reliable quantification at very low concentrations.

The table below summarizes typical parameters for the analysis of a related thiol compound, demonstrating the performance of chromatographic methods.

| Recovery | 102% |

This data is for ethyl mercaptan and serves as an illustrative example of the performance expected from chromatographic methods for thiol analysis.

Electrochemical Methods for Detection and Sensing

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of thiol-containing compounds like this compound. These techniques are based on the electrochemical oxidation of the thiol group at the surface of an electrode.

The primary challenge in the electrochemical detection of thiols is the high overpotential often required for their oxidation and the potential for electrode fouling. To overcome these issues, chemically modified electrodes are frequently used. These electrodes incorporate catalysts or nanomaterials that facilitate the electro-oxidation of thiols at lower potentials and with enhanced sensitivity. nih.gov

Examples of modifications include:

Pyrroloquinoline Quinone (PQQ) Modified Electrodes: PQQ acts as a coenzyme that can be incorporated into a polymer film on an electrode surface. nih.gov It catalyzes the oxidation of thiols, allowing for sensitive amperometric detection. nih.gov

Carbon Nanotube (CNT) Electrodes: Single-wall carbon nanotubes (SWNTs) coated on a glassy carbon electrode have been shown to exhibit electrocatalytic activity towards the oxidation of various thiols, significantly lowering the oxidation potential compared to bare electrodes. nih.gov Combining SWNTs with PQQ can further improve the catalytic behavior and sensitivity. nih.gov

These sensors can achieve low detection limits, often in the micromolar (µM) to nanomolar (nM) range, making them suitable for various sensing applications. nih.govnih.gov

Table 2: Performance of Modified Electrodes for Thiol Detection

Electrode Type Target Thiol Examples Detection Limit (S/N=3) Linear Range Reference
PQQ/Polypyrrole Cysteine, Glutathione (B108866) 63.7 nM (Cysteine), 13.2 µM (Glutathione) Not Specified nih.gov

PQQ: Pyrroloquinoline Quinone; SWNT: Single-Wall Carbon Nanotube; GC: Glassy Carbon.

Spectrophotometric Assays for Quantification

Spectrophotometric assays are widely used for the quantification of thiols due to their simplicity, speed, and accessibility. These methods typically rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the thiol concentration.

The most common approach is based on the thiol-disulfide exchange reaction. acs.org Reagents such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) or 4,4'-dipyridyl disulfide (4DPS) are used. acs.org In this reaction, the thiol group of this compound would attack the disulfide bond of the reagent, releasing a chromophoric thione molecule. The concentration of the released chromophore is then measured using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). acs.org The choice of solvent can influence the reaction rate and the extinction coefficient of the chromophore. acs.org

Other methods, such as the cupric ion reducing antioxidant capacity (CUPRAC) assay, can also be employed. This method measures the ability of the thiol to reduce Cu(II) to Cu(I), which then forms a colored complex with a chelating agent like neocuproine. mdpi.com This assay has been shown to provide additive results for mixtures of thiols and other antioxidants. mdpi.com

Table 3: Common Spectrophotometric Reagents for Thiol Quantification

Reagent Common Name Released Chromophore Typical λmax Key Feature
5,5'-Dithiobis-(2-nitrobenzoic acid) DTNB, Ellman's Reagent 2-nitro-5-thiobenzoic acid (TNB) ~412 nm Widely used standard for aqueous solutions. acs.org

Hyphenated Techniques for Structural Confirmation and Purity Assessment

While the techniques above can detect and quantify this compound, hyphenated techniques are essential for unambiguous structural confirmation and the assessment of purity. These methods combine a separation technique with a powerful spectroscopic detection method. researchgate.net

GC-MS and LC-MS: As described earlier, these are powerful hyphenated techniques. The mass spectrum provides the molecular weight of the compound (from the molecular ion) and a unique fragmentation pattern that serves as a "fingerprint" for structural elucidation. scribd.com

Tandem Mass Spectrometry (MS/MS): Techniques like LC-MS/MS are invaluable for confirming molecular structures. ajrconline.org By isolating the molecular ion and subjecting it to collision-induced dissociation, a detailed fragmentation spectrum is obtained, which can be pieced together to confirm the connectivity of atoms within the molecule. ajrconline.org

LC-NMR: The coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy is one of the most powerful tools for the definitive structure elucidation of unknown compounds in a mixture. scribd.com After separation by LC, the sample can be directed to an NMR spectrometer. In "stopped-flow" mode, the elution is paused, allowing for sufficient time to acquire detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) on the isolated peak, providing unambiguous structural information. scribd.comijarnd.com

The combination of these techniques, such as LC-PDA-MS-NMR, provides complementary data (UV absorbance, mass, and NMR) on a single separated compound, offering the highest level of confidence in structural confirmation and purity analysis. scribd.com

Method Validation for Specific Research Applications (e.g., reaction monitoring, environmental analysis)

Before any analytical method can be reliably used for applications such as monitoring the progress of a chemical reaction or analyzing environmental samples, it must undergo a thorough validation process. Method validation ensures that the method is fit for its intended purpose and provides accurate, reproducible, and reliable results.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For an application like environmental analysis, a method validated for a related compound, ethyl mercaptan, demonstrated high accuracy and precision, ensuring its suitability for regulatory monitoring. cdc.gov A similar validation process would be essential before using any of the described methods for quantitative studies of this compound.

Future Directions and Emerging Research Avenues for 5 Ethyl 1,2 Oxazol 3 Yl Methanethiol

Exploration of Novel Synthetic Pathways for Oxazole-Methanethiols

The development of efficient and versatile synthetic routes is fundamental to unlocking the potential of (5-Ethyl-1,2-oxazol-3-yl)methanethiol and its analogues. While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Fischer oxazole syntheses, provide foundational strategies, future research will likely focus on more modern and efficient approaches. pharmaguideline.comwikipedia.org The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a particularly powerful one-pot reaction for creating 5-substituted oxazoles from aldehydes and could be adapted for this specific scaffold. nih.gov

Future explorations may concentrate on:

Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis could significantly reduce reaction times and improve yields for the construction of the oxazole ring. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in scalability, safety, and process control for the synthesis of oxazole intermediates.

Novel Reagents: Investigating new reagents and catalysts for the direct introduction of the methanethiol (B179389) group onto a pre-formed oxazole ring could provide more efficient and regioselective pathways. acs.orgfigshare.com

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts will be crucial for developing sustainable synthetic methods. semanticscholar.org

Systematic exploration of these advanced synthetic strategies is essential for building libraries of oxazole-methanethiol derivatives for further investigation. nih.gov

Design of Functionalized Materials Based on the Oxazole-Thiol Scaffold

The inherent chemical properties of the oxazole-thiol scaffold make it an attractive building block for the design of novel functionalized materials. The oxazole ring offers aromaticity, rigidity, and the potential for π-π stacking interactions, while the thiol group provides a reactive handle for polymerization and surface functionalization. tandfonline.com

Emerging research avenues in materials science include:

Polymers and Coatings: The thiol group can participate in thiol-ene "click" reactions, enabling the formation of advanced polymers and cross-linked networks with applications in coatings, adhesives, and specialty plastics.

Organic Electronics: Oxazole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and photovoltaic devices. thepharmajournal.com The electronic properties of this compound could be tuned for applications in semiconductors and sensors. thepharmajournal.com

Biomaterials: The ability of thiols to form disulfide bonds and bind to metal surfaces makes this scaffold suitable for developing biocompatible materials, drug delivery systems, and biosensors. creative-proteomics.com

The versatility of the oxazole-thiol structure provides a platform for creating materials with tailored optical, electronic, and chemical properties.

In-depth Mechanistic Studies of Biochemical Interactions

The presence of both an oxazole nucleus and a thiol group suggests a high potential for significant biochemical activity. Oxazole-containing compounds are known to interact with a wide range of enzymes and receptors through various non-covalent bonds. researchgate.netiajps.comd-nb.info The thiol group is one of the most reactive functional groups in biological systems, playing a critical role in cellular redox homeostasis, antioxidant defense, and enzymatic catalysis. creative-proteomics.comresearchgate.netresearchgate.net

Future research should focus on elucidating the mechanisms of action of this compound. Key areas of investigation include:

Enzyme Inhibition: Many oxazole derivatives exhibit inhibitory activity against various enzymes. researchgate.net The compound could be screened against enzyme families such as kinases, proteases, and cyclooxygenases.

Redox Modulation: The thiol group can undergo oxidation to form disulfides and other species, thereby influencing cellular redox signaling pathways. nih.govmdpi.com Understanding its interaction with reactive oxygen species (ROS) and its effect on cellular antioxidants like glutathione (B108866) is crucial. creative-proteomics.comresearchgate.net

Protein Interactions: The thiol group can form covalent bonds with cysteine residues in proteins, leading to irreversible inhibition or modulation of protein function. This mechanism is a key area for investigation in drug design.

Detailed biochemical assays and proteomic studies will be necessary to identify specific biological targets and understand the molecular basis of the compound's activity. nih.gov

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel compounds based on the oxazole-thiol scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) can predict biological activity and physicochemical properties, guiding synthetic efforts. nih.govirjweb.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of oxazole-thiol derivatives and their biological activity. nih.govmdpi.com By developing statistically robust models, the activity of new, unsynthesized compounds can be predicted. nih.govresearchgate.net

Model ParameterValueDescription
> 0.90Coefficient of determination, indicating the goodness of fit of the model.
q² (cross-validated r²) > 0.50A measure of the model's predictive ability, determined through cross-validation.
pred_r² (external validation) > 0.60A measure of the model's predictive power on an external set of compounds.
An illustrative table of target statistical parameters for a robust 2D-QSAR model.

Molecular Docking: This technique simulates the binding of a ligand to the active site of a biological target, such as an enzyme or receptor. research-nexus.net It can predict the binding affinity (docking score) and identify key interactions, providing insights into the mechanism of action. nih.govpnrjournal.com

Target ProteinPDB IDPredicted Docking Score (kcal/mol)Potential Interaction
Cyclooxygenase-2 (COX-2)5KIR-9.5Hydrogen bonding with active site residues.
Tubulin1SA0-8.7Hydrophobic interactions in the colchicine (B1669291) binding site. nih.gov
Bcl-22W3L-9.1π-π stacking with aromatic residues. research-nexus.netresearchgate.net
Enoyl-ACP Reductase4U0K-7.9Interaction with the NAD+ cofactor binding site. nih.gov
A hypothetical data table showing potential protein targets for this compound and predicted docking scores.

Density Functional Theory (DFT): DFT calculations can determine the electronic structure, reactivity parameters, and optimized geometry of the molecule. irjweb.com This information is valuable for understanding its chemical behavior and for parameterizing other computational models.

These computational methods, when used in concert, enable a rational, hypothesis-driven approach to designing new molecules with desired properties, reducing the time and cost associated with traditional trial-and-error discovery. jcchems.com

Integration into Multidisciplinary Research Platforms

The full potential of this compound can best be realized through its integration into multidisciplinary research platforms that bridge chemistry, biology, and materials science. Such platforms would facilitate a synergistic approach where discoveries in one area inform and accelerate progress in others.

A collaborative research framework could involve:

Medicinal Chemistry: Synthesizing and optimizing derivatives for specific biological targets identified through screening and computational studies. researchgate.net

Chemical Biology: Using the compound as a chemical probe to investigate biological pathways and cellular processes, particularly those related to redox signaling. researchgate.net

Materials Science: Incorporating the scaffold into novel polymers and smart materials, leveraging its unique chemical and physical properties.

Agrochemical Science: Exploring the potential of derivatives as novel pesticides or fungicides, a known application area for heterocyclic compounds. thepharmajournal.com

By fostering collaboration between these diverse fields, a comprehensive understanding of the this compound scaffold can be achieved, paving the way for innovative therapeutic, diagnostic, and technological applications.

Q & A

Q. What synthetic routes are recommended for (5-Ethyl-1,2-oxazol-3-yl)methanethiol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., acylated hydroxylamine derivatives) followed by thiolation. For the thiol group introduction, nucleophilic substitution using NaSH or thiourea under reflux in polar aprotic solvents (e.g., DMF) is effective. Catalysts like K₂WO₄/alumina optimize methanol thiolation efficiency by balancing acid-base properties, enhancing methanethiol selectivity . Key Conditions :
StepReagent/CatalystSolventTemperatureYield Optimization
CyclizationHydroxylamine HClEthanol80°CpH control (6-7)
ThiolationNaSH, K₂WO₄/Al₂O₃DMF100°CCatalyst loading (5-10 wt%)

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for the thiol proton (δ 1.3–1.5 ppm for -SH, though often broad or absent due to exchange). Ethyl group signals appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm). Oxazole ring protons resonate at δ 6.5–7.0 ppm .
  • IR : Strong absorption at 2550–2600 cm⁻¹ (-SH stretch), 1650 cm⁻¹ (C=N oxazole), and 1250 cm⁻¹ (C-O) .
  • Mass Spectrometry : Molecular ion peak at m/z 173.28 (C₇H₁₁NOS) with fragmentation patterns matching the oxazole-thiol structure .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The thiol group is prone to oxidation and dimerization. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Add stabilizers like EDTA (0.1%) to chelate metal impurities that catalyze oxidation. Monitor purity via TLC or HPLC monthly .

Q. Which solvents are compatible with this compound for reaction optimization?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility and nucleophilicity. Avoid protic solvents (e.g., MeOH, H₂O) to prevent premature oxidation. For reactions requiring mild conditions, THF or acetonitrile are suitable .

Q. How can elemental analysis validate the purity of this compound?

  • Methodological Answer : Compare experimental C, H, N, S percentages with theoretical values (C: 48.52%, H: 6.39%, N: 8.05%, S: 18.41%). Deviations >0.3% indicate impurities. Couple with X-ray crystallography (if crystals form) for definitive confirmation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Use DFT (B3LYP/6-311++G**) to model transition states and electron density maps. Focus on the thiol group’s nucleophilicity and the oxazole ring’s electronic effects. Compare with experimental kinetic data to validate computational models . Example Output :
ParameterCalculated ValueExperimental Value
S-H Bond Dissociation Energy85 kcal/mol82–87 kcal/mol
Mulliken Charge (S)–0.35N/A

Q. What strategies resolve contradictions in reported bioactivity data for oxazole-thiol derivatives?

  • Methodological Answer : Conduct standardized assays (e.g., MIC for antimicrobial activity) under controlled conditions (pH, temperature). Use structure-activity relationship (SAR) studies to isolate the effects of the ethyl and thiol groups. Cross-reference with databases like PubChem to identify confounding substituents .

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement (SHELXL) : Apply full-matrix least-squares on F². Analyze disorder models for the ethyl group and validate via R-factor convergence (<5%). Compare with similar oxazole derivatives in the Cambridge Structural Database .

Q. What role does the ethyl group play in modulating the compound’s electronic properties?

  • Methodological Answer : The ethyl group donates electron density via inductive effects, stabilizing the oxazole ring’s aromaticity. Use Hammett substituent constants (σₚ = –0.15 for -C₂H₅) to predict reactivity in electrophilic substitutions. Electrochemical studies (cyclic voltammetry) can quantify this effect .

Q. How do environmental factors (e.g., pH, light) influence the degradation pathways of this compound?

  • Methodological Answer :
  • pH-Dependent Stability : Under acidic conditions (pH < 3), protonation of the oxazole nitrogen accelerates hydrolysis. At pH > 9, thiol oxidation to disulfides dominates.
  • Photodegradation : UV-Vis studies (λ = 254 nm) show 50% degradation in 48 hours. Use LC-MS to identify byproducts (e.g., sulfonic acids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.